

Spectroscopic Analysis of 2-Oxocyclohexanecarboxamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Oxocyclohexanecarboxamide

Cat. No.: B1297002

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Introduction

2-Oxocyclohexanecarboxamide is a bicyclic organic compound containing a ketone and a primary amide functional group. This guide provides an in-depth overview of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information presented here is crucial for researchers and scientists involved in drug development and organic synthesis for the structural elucidation and characterization of this molecule.

Predicted Spectroscopic Data

Due to the limited availability of experimentally-derived public data for **2-Oxocyclohexanecarboxamide**, the following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds.

Table 1: Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.0 - 7.5	br s	1H	Amide N-H
~ 5.5 - 6.0	br s	1H	Amide N-H
~ 3.2 - 3.4	m	1H	H-2
~ 2.2 - 2.5	m	2H	H-6
~ 1.8 - 2.1	m	4H	H-3, H-5
~ 1.5 - 1.7	m	2H	H-4

Table 2: Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~ 208 - 212	C=O (Ketone)
~ 170 - 175	C=O (Amide)
~ 50 - 55	C-2
~ 38 - 42	C-6
~ 25 - 30	C-3
~ 23 - 27	C-5
~ 20 - 25	C-4

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Functional Group
~ 3350 - 3180	N-H stretch (Amide)
~ 2940 - 2860	C-H stretch (Aliphatic)
~ 1715	C=O stretch (Ketone)
~ 1660	C=O stretch (Amide I)
~ 1630	N-H bend (Amide II)

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/z	Proposed Fragment
141	[M] ⁺ (Molecular Ion)
124	[M - NH ₃] ⁺
97	[M - CONH ₂] ⁺
84	[C ₅ H ₈ O] ⁺
69	[C ₄ H ₅ O] ⁺
55	[C ₄ H ₇] ⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra of an amide compound like **2-Oxocyclohexanecarboxamide** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to the sample.
 - Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For a solid sample such as **2-Oxocyclohexanecarboxamide**, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed. The thin solid film method is a straightforward alternative.[\[1\]](#)

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[\[1\]](#)
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[\[1\]](#)
 - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[\[1\]](#)

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Place the salt plate in the sample holder of the spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

Mass Spectrometry (MS)

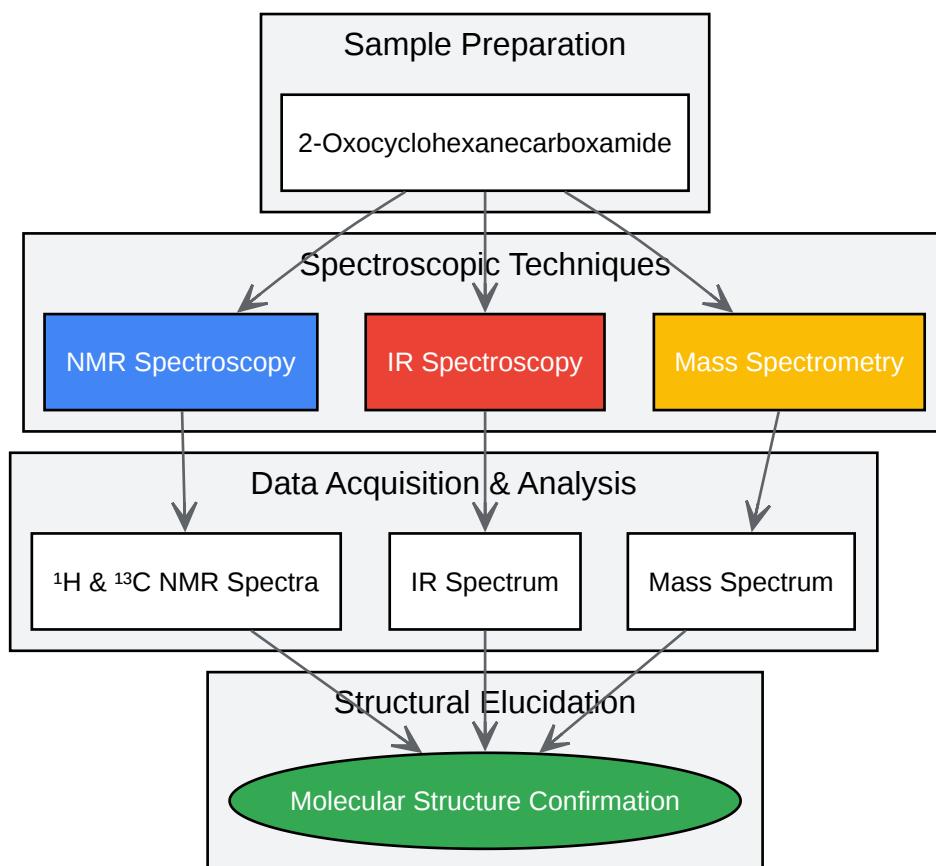
Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively small, volatile organic molecules.

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[2][3][4] This causes the ejection of an electron from the molecule, forming a molecular ion ($[\text{M}]^+$).[2][3][4]
- Fragmentation: The high energy of the electron beam often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[2]
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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